5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Lipophilicity Drug-likeness Partition coefficient

5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic pyrazolone derivative bearing a 5-amino group and a N‑aryl substituent that incorporates two ortho‑chlorine atoms and a para‑methoxy group. Its empirical formula is C₁₀H₉Cl₂N₃O₂ and its molecular weight is 274.10 g mol⁻¹.

Molecular Formula C10H9Cl2N3O2
Molecular Weight 274.1 g/mol
CAS No. 33008-65-0
Cat. No. B1618284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
CAS33008-65-0
Molecular FormulaC10H9Cl2N3O2
Molecular Weight274.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Cl)N2C(=O)CC(=N2)N)Cl
InChIInChI=1S/C10H9Cl2N3O2/c1-17-5-2-6(11)10(7(12)3-5)15-9(16)4-8(13)14-15/h2-3H,4H2,1H3,(H2,13,14)
InChIKeyOUWWIVIPQVUTDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one (CAS 33008-65-0) – Core Chemical Identity & Procurement-Relevant Profile


5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic pyrazolone derivative bearing a 5-amino group and a N‑aryl substituent that incorporates two ortho‑chlorine atoms and a para‑methoxy group. Its empirical formula is C₁₀H₉Cl₂N₃O₂ and its molecular weight is 274.10 g mol⁻¹ [1]. The calculated octanol‑water partition coefficient (cLogP) is 1.52 [2], distinguishing it from simpler N‑aryl‑pyrazolones that lack the halogen/methoxy pattern. The compound is listed under EINECS 251‑338‑2 and is commercially available as a research intermediate (typical purity ≥ 95 %) [3]. Its primary documented application is as a key synthetic intermediate in a patented route to a Neurogen/Pfizer neuropeptide Y1 antagonist [4].

Why Generic 5-Amino-2-aryl-pyrazol-3-ones Cannot Simply Replace CAS 33008-65-0


The N‑aryl group in 5‑amino‑2,4‑dihydro‑3H‑pyrazol‑3‑one derivatives profoundly influences both physicochemical properties (lipophilicity, electronic character) and reactivity (nucleophilicity of the 5‑amino group, cyclisation propensity). The 2,6‑dichloro‑4‑methoxyphenyl ring in CAS 33008‑65‑0 is not merely a generic hydrophobic anchor; the electron‑withdrawing chlorine atoms and electron‑donating methoxy group create a unique push‑pull electronic profile that modulates the nucleophilicity of the amino group and affects downstream heterocyclisation yields [1]. Consequently, substituting with unsubstituted phenyl or mono‑halogenated analogs can result in different reaction rates, regioselectivity, and impurity profiles in multi‑step syntheses. The quantitative evidence below demonstrates that even structurally close analogs differ in measurable properties that directly impact procurement decisions for synthetic chemistry and analytical method development.

Quantitative Differentiation of 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one Against Its Closest Analogs


Lipophilicity (LogP) Advantage Over Unsubstituted and Mono‑Chlorinated N‑Aryl Analogs

The calculated LogP of 5‑amino‑2‑(2,6‑dichloro‑4‑methoxyphenyl)‑2,4‑dihydro‑3H‑pyrazol‑3‑one is 1.52 [1]. In contrast, the unsubstituted phenyl analog (5‑amino‑2‑phenyl‑2,4‑dihydro‑3H‑pyrazol‑3‑one, CAS 89‑25‑8) has a reported LogP of 0.23 – 0.42 [2], and the 4‑chlorophenyl analog (5‑amino‑2‑(4‑chlorophenyl)‑2,4‑dihydro‑3H‑pyrazol‑3‑one) has a calculated LogP of approximately 0.9 . The 2,6‑dichloro‑4‑methoxy substitution pattern thus increases LogP by 1.1–1.3 log units relative to the parent phenyl compound, which translates to a roughly 10‑ to 20‑fold increase in predicted membrane partitioning.

Lipophilicity Drug-likeness Partition coefficient

Electronic Substituent Effects Quantified Through Hammett σ Values – Impact on Amino Group Reactivity

The 2,6‑dichloro‑4‑methoxyphenyl group exerts a distinct electronic influence on the pyrazolone ring. Using Hammett substituent constants, the composite σₘ for 2,6‑di‑chloro is ≈ +0.74 (two chlorine atoms at ortho positions), while the para‑methoxy group contributes σₚ ≈ –0.27 [1]. The net electron‑withdrawing effect (∑σ ≈ +0.47) reduces the electron density at the N‑1 aryl position and modulates the basicity of the 5‑amino group. In contrast, the unsubstituted phenyl analog has ∑σ = 0, and the 4‑chlorophenyl analog has ∑σ ≈ +0.23. This difference in electronic demand directly affects the nucleophilicity of the 5‑NH₂ group and its performance in condensation and cyclocondensation reactions, such as the formation of pyrazolo[1,5‑a]pyrimidines [2].

Hammett constants Electronic effects Nucleophilicity

Documented Synthetic Yield in a Validated Multi‑Step Drug Synthesis Pathway

5‑Amino‑2‑(2,6‑dichloro‑4‑methoxyphenyl)‑2,4‑dihydro‑3H‑pyrazol‑3‑one is explicitly employed as intermediate (VI) in the synthesis of the NPY Y1 antagonist CP‑671906‑01 (Neurogen/Pfizer) [1]. In the published route, cyclisation of 2‑(2,6‑dichloro‑4‑methoxyphenyl)‑3‑oxobutyronitrile with hydrazine under acidic conditions (HOAc, refluxing benzene) delivers the target aminopyrazole. While the exact yield for this specific step is not disclosed in the patent, closely related cyclisations of β‑ketonitriles with hydrazine to 5‑aminopyrazoles typically proceed in 70–90 % yield under optimized conditions [2]. The 2,6‑dichloro‑4‑methoxyphenyl substrate was selected from a wide SAR exploration, indicating that this particular aryl substitution profile provided an optimal balance of potency, metabolic stability, and synthetic tractability in the final drug candidate [1].

Synthetic intermediate Yield consistency Scale-up

Chromatographic Retention (HPLC) Profile Optimized for Mixed‑Mode Separation

A validated reverse‑phase HPLC method for 5‑amino‑2‑(2,6‑dichloro‑4‑methoxyphenyl)‑2,4‑dihydro‑3H‑pyrazol‑3‑one has been established using a Newcrom R1 mixed‑mode column (SIELC) [1]. The method employs acetonitrile/water/phosphoric acid mobile phase and is compatible with MS detection when formic acid replaces phosphoric acid. The unique hydrophobic and polar characteristics conferred by the 2,6‑dichloro‑4‑methoxyphenyl group result in a retention time that is distinct from common positional isomers or des‑chloro analogs, allowing baseline separation from potential synthetic impurities. This method is scalable from analytical to preparative scale, enabling both purity analysis and impurity isolation [1].

HPLC method Analytical quality control Retention time

Application Scenarios Where 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one Demonstrates Measurable Advantages


Synthesis of Pyrazolo[1,5-a]pyrimidine Drug Candidates Requiring High Lipophilicity

The elevated LogP (1.52) of this compound, compared to the parent phenyl analog (LogP 0.23), makes it a preferred intermediate when the target product requires enhanced membrane permeability or hydrophobic target engagement. In the documented synthesis of CP‑671906‑01, the lipophilic 2,6‑dichloro‑4‑methoxyphenyl group is retained in the final pharmacophore, contributing to the overall drug‑like properties [1]. Medicinal chemists designing CNS‑penetrant or intracellular‑targeting pyrazolo[1,5‑a]pyrimidines should prioritize this building block for its favorable partition coefficient and electronic profile.

Analytical Quality Control for Closantel and Related Halogenated Salicylanilide Impurity Profiling

Although direct impurity classification is not confirmed, the structural similarity of the 2,6‑dichloro‑4‑methoxyphenyl moiety to the aryl ring of closantel suggests that CAS 33008‑65‑0 can serve as a process impurity marker or system suitability standard in HPLC methods for halogenated anthelmintic APIs. The published HPLC method on Newcrom R1 provides a ready‑to‑adapt protocol for separation from closely related chlorinated pyrazolone impurities [2].

Combinatorial Library Construction with Tunable Electronic and Steric Parameters

The distinct Hammett σ sum (+0.47) of the 2,6‑dichloro‑4‑methoxyphenyl ring offers a unique electronic environment for the 5‑amino group, altering its reactivity in condensation, acylation, and cyclisation reactions relative to less‑substituted analogs [3]. Diversity‑oriented synthesis programs seeking to explore electron‑deficient N‑aryl pyrazolones can use this compound as a well‑characterized, commercially available monomer to introduce electrophilic character without additional synthetic steps.

Method Development and Column Qualification in Contract Research Laboratories

The availability of a compound‑specific HPLC protocol on a commercially available mixed‑mode column (Newcrom R1) allows CROs and analytical service providers to validate column performance and method transferability using a well‑defined, moderately lipophilic pyrazolone standard [2]. The compound’s moderate LogP (1.52) and distinct UV chromophore facilitate detection, while the pre‑optimized mobile phase conditions reduce method‑development overhead.

Quote Request

Request a Quote for 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.